1-acetyl-N-(3-bromobenzyl)-4-piperidinamine
Overview
Description
1-acetyl-N-(3-bromobenzyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-bromobenzyl)-4-piperidinamine involves the inhibition of dopamine transporter (DAT), which results in the increased availability of dopamine in the synaptic cleft. This leads to the activation of dopamine receptors and subsequent modulation of various neuronal pathways involved in the regulation of mood, movement, and cognitive functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which leads to the increased availability of dopamine in the synaptic cleft and subsequent modulation of various neuronal pathways involved in the regulation of mood, movement, and cognitive functions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-acetyl-N-(3-bromobenzyl)-4-piperidinamine in lab experiments include its high potency and selectivity towards dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, the limitations include its potential toxicity and the need for specialized equipment and expertise for handling and storage.
Future Directions
There are several future directions related to the research on 1-acetyl-N-(3-bromobenzyl)-4-piperidinamine. These include the development of novel derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. Furthermore, the use of advanced imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can provide valuable insights into the distribution and pharmacokinetics of this compound in vivo.
Scientific Research Applications
1-acetyl-N-(3-bromobenzyl)-4-piperidinamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant activity as a dopamine transporter inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
1-[4-[(3-bromophenyl)methylamino]piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-11(18)17-7-5-14(6-8-17)16-10-12-3-2-4-13(15)9-12/h2-4,9,14,16H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHWANNBGKWVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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